tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate
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Overview
Description
tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate: is an organic compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol . This compound is a derivative of picolinic acid and features a tert-butyl ester group, a bromine atom, and a hydroxyl group attached to the pyridine ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate typically involves the following steps:
Bromination: The starting material, 3-methylpicolinic acid, undergoes bromination to introduce the bromine atom at the 5-position.
Hydroxylation: The brominated intermediate is then hydroxylated to introduce the hydroxyl group at the 6-position.
Esterification: Finally, the hydroxylated intermediate is esterified with tert-butyl alcohol to form the tert-butyl ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxyl and bromine groups may play a role in binding to enzymes or receptors, influencing their activity and leading to various biological outcomes .
Comparison with Similar Compounds
- tert-Butyl 5-bromo-3-methylpicolinate
- tert-Butyl 6-hydroxy-3-methylpicolinate
- tert-Butyl 5-bromo-6-methoxy-3-methylpicolinate
Comparison:
- tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its reactivity and biological activity compared to similar compounds .
- The combination of these functional groups allows for a broader range of chemical transformations and potential applications .
Properties
Molecular Formula |
C11H14BrNO3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO3/c1-6-5-7(12)9(14)13-8(6)10(15)16-11(2,3)4/h5H,1-4H3,(H,13,14) |
InChI Key |
KGSXJBLSRJIOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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